

# The Role of BMS-795311 in Reverse Cholesterol Transport: A Technical Guide

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## Compound of Interest

Compound Name: **BMS-795311**

Cat. No.: **B15617822**

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## Introduction

Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. This multi-step pathway facilitates the removal of excess cholesterol from peripheral tissues, including lipid-laden macrophages within atherosclerotic plaques, and its transport to the liver for excretion. A key player in the intravascular phase of RCT is the cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP has emerged as a promising therapeutic strategy to raise HDL cholesterol (HDL-C) levels and enhance RCT. **BMS-795311** is a potent, orally bioavailable small molecule inhibitor of CETP. This technical guide provides an in-depth overview of the role of **BMS-795311** in the context of reverse cholesterol transport, including its mechanism of action, relevant experimental protocols for evaluating its efficacy, and the signaling pathways governing this process.

## Core Mechanism of Action of BMS-795311

**BMS-795311** functions as a highly potent inhibitor of Cholesteryl Ester Transfer Protein (CETP). The primary role of CETP is the transfer of cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) in exchange for triglycerides. By inhibiting this process, **BMS-795311** is anticipated to increase the concentration of cholesterol

within HDL particles, thereby promoting the maturation of HDL and enhancing the overall capacity of the reverse cholesterol transport pathway.

## Quantitative Data

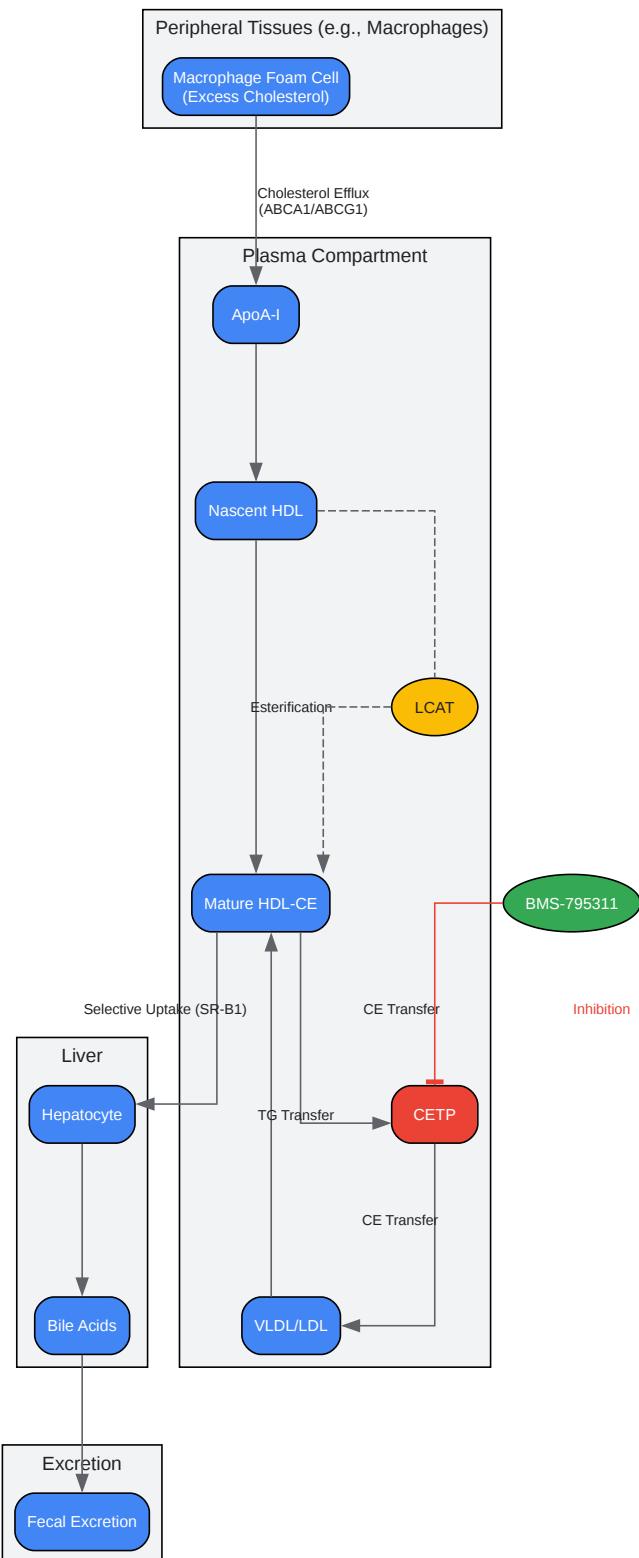
The following table summarizes the available quantitative data for **BMS-795311**, highlighting its potency as a CETP inhibitor.

Parameter	Value	Assay Condition	Reference
IC50 (Enzyme-based SPA)	4 nM	Scintillation proximity assay	<a href="#">[1]</a> <a href="#">[2]</a>
IC50 (Human whole plasma)	0.22 μM	Human whole plasma assay	<a href="#">[2]</a>

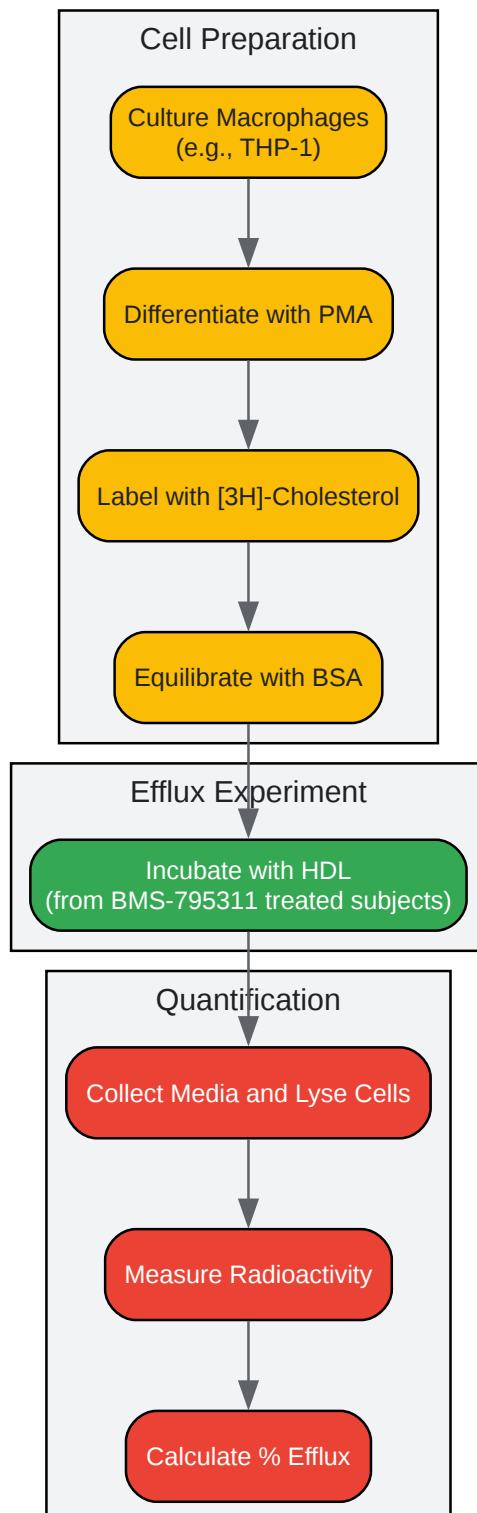
## The Reverse Cholesterol Transport Pathway and the Role of CETP Inhibition

The diagram below illustrates the key steps of the reverse cholesterol transport pathway and the central role of CETP inhibition by molecules such as **BMS-795311**.

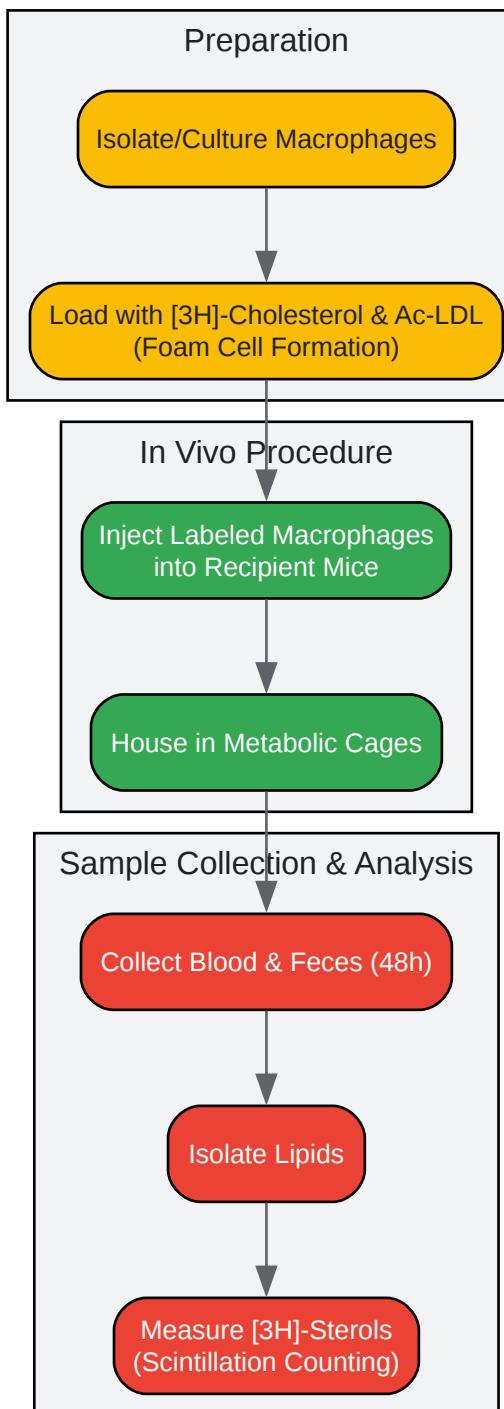
## Mechanism of CETP Inhibition on Reverse Cholesterol Transport



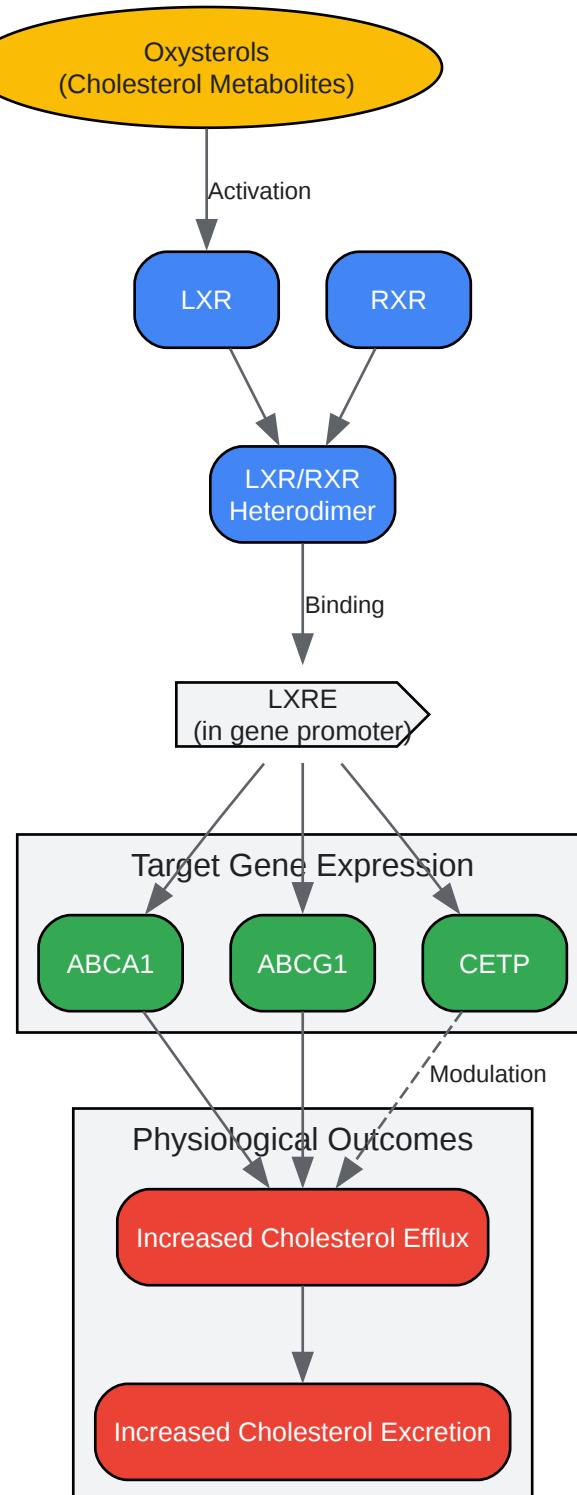
## In Vitro Macrophage Cholesterol Efflux Assay Workflow



## In Vivo Macrophage-to-Feces RCT Assay Workflow



## LXR Signaling Pathway in Cholesterol Homeostasis

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## References

- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRx activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
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